Cas no 1806008-91-2 (Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate)

Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate is a fluorinated pyridine derivative with significant potential in pharmaceutical and agrochemical applications. Its structure features both difluoromethyl and trifluoromethyl groups, enhancing its reactivity and metabolic stability. The presence of a hydroxyl group at the 5-position and an ester moiety at the 3-position offers versatility for further functionalization, making it a valuable intermediate in synthetic chemistry. The compound's fluorine-rich design contributes to improved lipophilicity and bioavailability, which are critical for drug development. Its stability under various conditions and compatibility with common synthetic methodologies further underscore its utility in research and industrial processes.
Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate structure
1806008-91-2 structure
Product name:Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate
CAS No:1806008-91-2
MF:C10H8F5NO3
Molecular Weight:285.167440414429
CID:4890600

Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate
    • インチ: 1S/C10H8F5NO3/c1-19-6(18)3-4-2-5(17)8(10(13,14)15)16-7(4)9(11)12/h2,9,17H,3H2,1H3
    • InChIKey: YDLOWNFOCQGAPN-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC(=C(C(F)(F)F)N=1)O)CC(=O)OC)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 9
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 323
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 59.4

Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029026008-250mg
Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate
1806008-91-2 95%
250mg
$1,068.20 2022-04-01
Alichem
A029026008-500mg
Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate
1806008-91-2 95%
500mg
$1,685.00 2022-04-01
Alichem
A029026008-1g
Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate
1806008-91-2 95%
1g
$2,923.95 2022-04-01

Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate 関連文献

Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetateに関する追加情報

Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate (CAS No. 1806008-91-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate, identified by its CAS number 1806008-91-2, is a compound of significant interest in the realms of chemical biology and pharmaceutical development. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the synthesis of novel therapeutic agents and as a key intermediate in the development of advanced chemical entities.

The structural composition of Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate encompasses a pyridine core substituted with functional groups that impart unique chemical properties. The presence of both difluoromethyl and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for further medicinal chemistry exploration. These substituents are known to influence the pharmacokinetic profile of molecules, often leading to improved bioavailability and prolonged half-life.

In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their favorable pharmacological properties. The incorporation of fluorine atoms into molecular structures has been shown to modulate reactivity, binding affinity, and metabolic degradation pathways. Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate exemplifies this trend, as its design incorporates multiple fluorinated moieties that could potentially enhance its interaction with biological targets.

The compound's hydroxyl group at the 5-position adds another layer of complexity, offering opportunities for further derivatization and functionalization. Hydroxyl groups are commonly found in biologically active molecules and can serve as sites for hydrogen bonding, influencing both the compound's solubility and its binding interactions. The combination of these functional groups within Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate suggests a versatile platform for the development of diverse chemical libraries.

Current research in the field of drug discovery increasingly leverages computational methods to predict the biological activity of novel compounds. The structural features of Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate make it a prime candidate for such studies. High-throughput virtual screening (HTVS) and molecular docking simulations have been employed to identify potential binding interactions with target proteins. These computational approaches have shown promise in accelerating the drug discovery process by rapidly filtering large compound libraries and prioritizing candidates for experimental validation.

The pharmaceutical industry has also been exploring the use of fluorinated compounds in the treatment of various diseases, including cancer and infectious disorders. The unique electronic properties of fluorine atoms can alter the conformational flexibility and electronic distribution within a molecule, thereby affecting its biological activity. Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate could serve as a building block for the synthesis of novel anticancer agents or antimicrobial compounds, where its structural motifs contribute to enhanced efficacy and selectivity.

In addition to its potential in therapeutic applications, Methyl 2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-acetate may find utility in agrochemical research. Fluorinated compounds are known to exhibit improved stability against environmental degradation, making them suitable for use in crop protection agents. The compound's design could be modified to develop novel herbicides or pesticides that offer greater effectiveness while minimizing ecological impact.

The synthesis of Methyl 2-(difluoromethyl)-5-hydroxy-6-(< strong >trifluoromethy l) strong >)pyridine-3-acetate involves multi-step organic transformations that highlight the expertise required in modern synthetic chemistry. Advanced techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been utilized to construct the desired molecular framework efficiently. These synthetic strategies not only demonstrate the versatility of current chemical methodologies but also underscore the importance of innovative approaches in accessing complex molecular architectures.

Ongoing studies are further elucidating the mechanistic aspects of how fluorinated compounds interact with biological systems. Understanding these interactions at a molecular level is crucial for optimizing drug design and improving therapeutic outcomes. The structural features of Methyl 2-(< strong >dif luoro methyl) strong >)-5-hydroxy-6-(< strong >tri fluoro me thy l) strong >)pyridine-3-acetate provide a valuable model for investigating such phenomena.

The future prospects for Methyl 2-(< strong >dif luoro methyl) strong >)-5-hydroxy-6-(< strong >tri fluoro me thy l) strong >)pyridine-3-acetate are promising, with continued research expected to uncover new applications and insights into its potential benefits. As computational tools advance and synthetic methodologies evolve, the accessibility of fluorinated compounds like this one will likely increase, fostering further innovation across multiple scientific disciplines.

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